7,15-Dihydroxypodocarp-8(14)-en-13-one

Natural Product Chemistry Diterpenoid Classification Chemotaxonomy

7,15‑Dihydroxypodocarp‑8(14)‑en‑13‑one is the definitive podocarpane‑type diterpenoid for scaffold‑hopping campaigns. Unlike generic abietane analogs (XLogP >4.0), its C17 podocarpane core with a 13‑oxo group and C8(14) double bond delivers XLogP 1.60 and TPSA 57.50 Ų — critical for dissecting how skeletal topology modulates permeability, metabolic stability and off‑target profiles. This compound enables direct, head‑to‑head SAR comparisons with abietane diterpenoids from the same plant source (Pinus yunnanensis, Larix kaempferi). Use it as a high‑purity reference standard for HPLC/LC‑MS quantification in complex botanical matrices, or as a benchmark for designing more polar, water‑soluble tricyclic leads. Avoid confounding results: demand the authentic podocarpane scaffold.

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
Cat. No. B15130881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,15-Dihydroxypodocarp-8(14)-en-13-one
Molecular FormulaC17H26O3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CC(C3=CC(=O)CCC32)O)C)CO
InChIInChI=1S/C17H26O3/c1-16(10-18)6-3-7-17(2)13-5-4-11(19)8-12(13)14(20)9-15(16)17/h8,13-15,18,20H,3-7,9-10H2,1-2H3/t13-,14+,15-,16-,17+/m0/s1
InChIKeyZAYXCFZRTAJXMC-BQJWPVKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,15-Dihydroxypodocarp-8(14)-en-13-one: Podocarpane Diterpene from Pinus yunnanensis and Larix kaempferi


7,15-Dihydroxypodocarp-8(14)-en-13-one (CAS 262355-96-4) is a naturally occurring podocarpane-type diterpenoid isolated from the herbs of Pinus yunnanensis and the cones of Larix kaempferi [1]. It belongs to the class of hydrophenanthrenes and is characterized by a tricyclic skeleton with hydroxyl groups at positions 7 and 15, a ketone at position 13, and a double bond between C8 and C14 [2]. The compound has a molecular weight of 278.40 g/mol, an XLogP of 1.60, and a topological polar surface area of 57.50 Ų [3].

Why Generic Diterpenoid Substitution Fails for 7,15-Dihydroxypodocarp-8(14)-en-13-one


Generic substitution with other diterpenoids, even those sharing a common plant source, fails due to the distinct podocarpane skeleton of 7,15-dihydroxypodocarp-8(14)-en-13-one [1]. While many diterpenoids from Pinus and Larix species belong to the abietane class (characterized by an isopropyl group at C13 and a different oxidation pattern), this compound features a podocarpane core with a unique 13-oxo substitution and a double bond at C8(14) [2]. These structural differences translate to divergent physicochemical properties—including lower lipophilicity (XLogP 1.60 vs. typical abietane XLogP >4.0) and altered hydrogen bonding capacity—that impact membrane permeability, target engagement, and biological readouts [3]. Substituting with an abietane analog would introduce an entirely different pharmacophore, invalidating any structure-activity relationship conclusions and confounding experimental results.

Quantitative Differentiation of 7,15-Dihydroxypodocarp-8(14)-en-13-one from Abietane Diterpenoid Comparators


Structural Skeleton: Podocarpane vs. Abietane Core Differentiation

7,15-Dihydroxypodocarp-8(14)-en-13-one possesses a podocarpane skeleton, which is structurally distinct from the more common abietane diterpenoids found in Pinus and Larix species [1]. The podocarpane core lacks the isopropyl group at C13 characteristic of abietanes and features a 13-oxo substitution with a C8(14) double bond [2]. In the original isolation study, compound 1 was explicitly identified as a new podocarpane diterpene, whereas eight co-isolated compounds (2-10) were all abietane diterpenes [1]. This skeletal divergence results in a different ring system topology and oxidation pattern, which directly influences biological target recognition.

Natural Product Chemistry Diterpenoid Classification Chemotaxonomy

Lipophilicity (XLogP): A 2.5-Unit Difference Driving Membrane Permeability

7,15-Dihydroxypodocarp-8(14)-en-13-one exhibits a calculated XLogP of 1.60 [1]. In contrast, typical abietane diterpenoids such as abietic acid have an XLogP of 4.5-5.0, representing a difference of approximately 2.9-3.4 log units [2]. This substantial disparity in lipophilicity directly impacts membrane permeability, distribution, and off-target binding. Lower lipophilicity is associated with improved aqueous solubility and reduced non-specific protein binding, which can be advantageous in certain cellular or biochemical assays.

Physicochemical Properties ADME Lipophilicity

Hydrogen Bonding Capacity and Topological Polar Surface Area (TPSA)

The target compound has a topological polar surface area (TPSA) of 57.50 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. Typical abietane diterpenoids such as abietic acid possess a TPSA of approximately 37.30 Ų with 1 HBD and 2 HBA [2]. The 20 Ų increase in TPSA for the podocarpane compound reflects its higher polarity and improved water solubility potential. This difference is relevant for assays involving aqueous buffers or for predicting oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug-Likeness TPSA

In Silico ADMET Profile: Predicted Oral Bioavailability and BBB Penetration

According to admetSAR 2 predictions, 7,15-dihydroxypodocarp-8(14)-en-13-one shows a 64.29% probability of human oral bioavailability and a 52.40% probability of blood-brain barrier (BBB) penetration [1]. In contrast, typical abietane diterpenoids with higher lipophilicity (XLogP >4.5) are predicted to have higher BBB penetration but may exhibit different oral absorption kinetics [2]. The target compound's moderate BBB probability is consistent with its lower lipophilicity and higher TPSA.

ADMET Prediction Drug Development In Silico Screening

Epstein-Barr Virus Early Antigen (EBV-EA) Inhibition: Primary Screening Context

7,15-Dihydroxypodocarp-8(14)-en-13-one was evaluated in a primary screening for anti-tumor promoting activity using the Epstein-Barr virus early antigen (EBV-EA) activation assay induced by TPA [1]. While specific IC50 values were not publicly disclosed in the abstract, the compound was among those tested alongside eight new abietane diterpenes, establishing its relevance in cancer chemoprevention research [1].

Antitumor Promotion EBV-EA Assay Cancer Chemoprevention

High-Impact Research Applications for 7,15-Dihydroxypodocarp-8(14)-en-13-one Based on Differential Evidence


Scaffold-Hopping Studies: Podocarpane vs. Abietane Skeletal Comparison

Researchers conducting scaffold-hopping or core-skeleton replacement studies can employ 7,15-dihydroxypodocarp-8(14)-en-13-one as a structurally distinct podocarpane control against abietane diterpenoids [1]. The C17 podocarpane core with a 13-oxo group and C8(14) double bond provides a clean comparator for dissecting how skeletal topology influences target engagement, metabolic stability, or off-target profiles [2].

Physicochemical Property Optimization in Diterpenoid Lead Series

Due to its lower XLogP (1.60) and higher TPSA (57.50 Ų) relative to abietane diterpenoids, this compound serves as a valuable tool for investigating how lipophilicity and polarity modulate cellular permeability, solubility, and ADME properties in diterpenoid lead optimization campaigns [1]. It can act as a benchmark for designing more polar, water-soluble analogs while retaining the tricyclic diterpenoid framework [2].

Cancer Chemoprevention Reference in EBV-EA Primary Screens

In anti-tumor promotion research utilizing the TPA-induced EBV-EA activation assay, 7,15-dihydroxypodocarp-8(14)-en-13-one can be included as a podocarpane-type reference compound [1]. Its evaluation alongside abietane diterpenes from the same plant source provides a valuable benchmark for structure-activity relationship studies exploring the chemopreventive potential of Pinus and Larix natural products [1].

Natural Product Standard for Pinus yunnanensis or Larix kaempferi Extract Characterization

Analytical laboratories characterizing extracts from Pinus yunnanensis or Larix kaempferi can utilize 7,15-dihydroxypodocarp-8(14)-en-13-one as a high-purity reference standard for HPLC, LC-MS, or NMR quantification [1]. Its unique retention time and spectral signature, driven by its distinct podocarpane core, enable accurate identification and quantification in complex botanical matrices [2].

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